Head-to-Head GSK-3β Inhibitory Potency: 3-Chlorobenzyl vs. Unsubstituted Benzyl Analog
The 3-chlorobenzyl derivative (CAS 478482-73-4) demonstrates an 8.2-fold enhancement in GSK-3β inhibitory potency compared to its direct unsubstituted benzyl analog (BDBM8548). Both compounds were tested under identical conditions: in vitro kinase assay using purified human GSK-3β enzyme, pH 7.0, 22°C, in the presence of 100 μM ATP [1][2].
| Evidence Dimension | GSK-3β enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 820 nM (0.82 μM) |
| Comparator Or Baseline | 2-(benzylsulfanyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole (BDBM8548): IC50 = 6,700 nM (6.7 μM) |
| Quantified Difference | 8.2-fold potency advantage for the 3-chlorobenzyl compound |
| Conditions | In vitro kinase assay, purified human GSK-3β, pH 7.0, 22°C, 100 μM ATP (BindingDB assay ID 1063) |
Why This Matters
This quantifies the critical contribution of the 3-chloro substituent to target affinity, enabling researchers to select the correct compound for assays requiring sub-micromolar GSK-3β inhibition.
- [1] BindingDB Entry BDBM8550. 2-{[(3-chlorophenyl)methyl]sulfanyl}-5-(pyridin-4-yl)-1,3,4-oxadiazole. IC50=820 nM. View Source
- [2] BindingDB Entry BDBM8548. 2-(benzylsulfanyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole. IC50=6,700 nM. View Source
